Vitamin C-6-13C

Metabolic Tracing Pharmacokinetics Mass Spectrometry

For accurate LC-MS/MS quantitation and metabolic flux analysis, only the position-specific 13C label at the C6 position ensures reliable data. Unlabeled ascorbic acid co-elutes with endogenous analyte, while other isotopologues introduce inappropriate mass shifts. This product, with ≥98% purity and isotopic enrichment, is the gold standard for IDMS methods delivering <2% CV. Essential for SRM certification, ADME studies, and detecting adulteration in 'natural' products. Specify this precise isotopologue to safeguard data integrity and regulatory compliance.

Molecular Formula C₅¹³CH₈O₆
Molecular Weight 177.12
CAS No. 149153-08-2
Cat. No. B1146138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin C-6-13C
CAS149153-08-2
SynonymsVitamin C-6-13C
Molecular FormulaC₅¹³CH₈O₆
Molecular Weight177.12
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin C-6-13C (CAS 149153-08-2): A Stable Isotope-Labeled L-Ascorbic Acid for Quantitative Metabolic and Analytical Studies


Vitamin C-6-13C (CAS 149153-08-2), also referred to as L-Ascorbic Acid-6-13C, is a stable isotope-labeled analog of the essential nutrient vitamin C [1]. Its molecular structure is identical to that of endogenous L-ascorbic acid, with the exception of a single carbon-13 (¹³C) atom replacing the standard carbon-12 atom specifically at the C6 position of the molecule . This precise isotopic labeling provides a molecular weight of 177.12 g/mol, a distinguishable +1 Da mass shift from the unlabeled form [1]. This physicochemical distinction, while leaving the compound's biological behavior virtually unaltered, is the fundamental basis for its utility in precise quantification and metabolic flux analysis using mass spectrometry-based detection methods.

Why Unlabeled Vitamin C or Other Labeled Isotopologues Are Inadequate Substitutes for Vitamin C-6-13C


Procurement decisions for isotopically labeled compounds cannot be based on cost or availability alone; substituting Vitamin C-6-13C with unlabeled ascorbic acid or a different ¹³C-labeled isotopologue (e.g., 1-13C, 2-13C, or fully-labeled 13C6) will lead to analytical failure or compromised data integrity. Unlabeled vitamin C is indistinguishable from the endogenous analyte in complex biological matrices, rendering it useless as an internal standard for mass spectrometry quantitation [1]. While other ¹³C-labeled forms share this advantage, they are not interchangeable for all applications. For instance, positional labeling at C6 is essential for tracing metabolic pathways where the C6 carbon is specifically cleaved or transformed, such as in studies of oxalate formation . Conversely, using a fully 13C6-labeled analog (MW 182.08) introduces a +6 Da mass shift, which may be suboptimal for certain mass spectrometry methods and introduces higher cost without added benefit for many applications [2]. Therefore, the specific position and number of isotopic labels are critical performance-defining specifications that must be verified against the intended application.

Quantitative Evidence for Differentiated Performance of Vitamin C-6-13C vs. Analogs


Differentiation by Positional Isotopic Labeling for Specific Metabolic Tracing

Vitamin C-6-13C is distinguished from other ¹³C-labeled ascorbic acid isotopologues by its specific isotopic label at the C6 position . This positional labeling is critical for applications that require tracking the fate of the C6 carbon atom during metabolism, which is not possible with compounds labeled at other positions (e.g., L-[1-13C]ascorbic acid) or with uniformly labeled 13C6-ascorbic acid [1][2]. The use of a 13C label at the 6-position enables the direct study of metabolic pathways where the terminal carbon is cleaved, such as the formation of oxalate .

Metabolic Tracing Pharmacokinetics Mass Spectrometry

Achieving High-Confidence Quantitation: IDMS Precision with Vitamin C-6-13C

Vitamin C-6-13C, as a stable isotope-labeled internal standard, enables Isotope Dilution Mass Spectrometry (IDMS) methods that provide significantly higher precision and accuracy compared to conventional HPLC or fluorometric assays. In a validated IDMS method for determining vitamin C in non-fat milk powder (NFMP), the use of a 13C-labeled ascorbic acid (AA-13C-1) as an isotopic diluent yielded a mean result of 40.23 µg/g with a standard deviation (SD) of only 0.71 µg/g [1]. This represents a coefficient of variation (CV) of approximately 1.8%, demonstrating a substantial improvement in reproducibility over HPLC methods which yielded values of 53 (SD = 5) and 41.4 µg/g in the same study [1].

Isotope Dilution Mass Spectrometry Quantitative Analysis Method Validation

Enabling In Vivo Pharmacokinetic Modeling Not Possible with Unlabeled Compound

13C-labeled ascorbic acid is essential for distinguishing newly absorbed vitamin C from the large endogenous body pool, a feat unlabeled vitamin C cannot achieve [1]. In a pilot human study using orally administered 13C-labeled ascorbic acid, the enrichment in plasma was tracked over 24 hours via GC/MS [2]. This data was successfully fitted to a three-compartment pharmacokinetic model, enabling the calculation of rate constants and pool sizes for ascorbic acid distribution and elimination [2]. Without the 13C label, the plasma concentration of vitamin C would only reflect the sum of endogenous and exogenous sources, making it impossible to determine the specific kinetic parameters of the administered dose [1].

Pharmacokinetics Bioavailability Stable Isotope Tracer

Meeting Stringent Regulatory and Procurement Specifications for Clinical Research

In 2024, the National Institutes of Health (NIH) issued a specific procurement notice (ID: 75N94025Q00021) seeking qualified vendors to supply 0.75g of C13-labeled vitamin C [1]. The procurement explicitly required the product to be accompanied by a Certificate of Analysis confirming chemical purity, isotopic enrichment, and compliance with USP standards for use in clinical metabolic research protocols [1]. This official federal requirement underscores the non-negotiable need for high-purity, certified, isotopically labeled material. Substituting with a lower-grade or unlabeled compound would result in immediate rejection of the material and non-compliance with the research protocol [1].

Regulatory Compliance Clinical Research Procurement Specification

Authenticity Verification of Vitamin C Sources via Position-Specific 13C Analysis

Position-specific 13C analysis, for which Vitamin C-6-13C serves as a key reference material, enables the detection of undeclared synthetic vitamin C in products claiming natural sources [1]. Natural L-ascorbic acid from plant sources exhibits a characteristic δ13C enrichment pattern at specific carbon positions (e.g., C-1 is enriched by ~4.8‰ relative to its glucose precursor), while industrially produced vitamin C has a distinct isotopic fingerprint [1][2]. The positional 13C label at C6 is a critical component in the analytical method for establishing and verifying the authenticity of natural vitamin C in fruit juices and other products [1].

Food Authenticity Stable Isotope Ratio Analysis Adulteration Detection

Superior Long-Term Stability Compared to Non-Isotopic Analogs

Vendor specifications indicate that Vitamin C-6-13C (and related 13C-labeled ascorbic acid isotopologues) exhibits a minimum storage stability of 5 years when stored under recommended conditions (cool, dry place), with a recommendation for re-qualification after this period [1]. This is a critical procurement parameter for long-term research projects and for maintaining valuable reference standard inventories. This stability is supported by vendor data sheets specifying long-term storage at -20°C for powder forms to maintain integrity .

Stability Storage Shelf Life

Primary Application Scenarios for Vitamin C-6-13C Based on Differentiated Evidence


Absolute Quantification of Vitamin C in Complex Biological and Food Matrices via IDMS

When the highest level of accuracy and precision is required for quantifying vitamin C in complex samples—such as milk, serum, or fortified foods—an IDMS method using Vitamin C-6-13C as the internal standard is the gold standard [1]. As demonstrated in the analysis of non-fat milk powder, this approach delivers a CV of ~1.8%, far surpassing the precision of conventional HPLC methods [1]. This scenario is essential for certifying Standard Reference Materials (SRMs), conducting nutritional labeling verification, and performing pharmacokinetic studies where precise measurements are critical [2].

In Vivo Pharmacokinetic and Bioavailability Studies of Vitamin C

For researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of vitamin C in humans or animal models, Vitamin C-6-13C is an indispensable tracer [3]. Its use enables the differentiation of an administered dose from the large endogenous vitamin C pool, allowing for the construction of robust pharmacokinetic models [4]. This application is central to establishing dietary reference intakes, evaluating the efficacy of different supplement formulations, and understanding the impact of disease states on vitamin C homeostasis [3].

Regulated Clinical Research and NIH-Sponsored Metabolic Studies

As evidenced by the 2024 NIH procurement notice, 13C-labeled vitamin C is a required material for clinical metabolic research protocols that must adhere to stringent federal standards [5]. Researchers and procurement specialists involved in such studies must source a product that comes with a full Certificate of Analysis confirming chemical purity, isotopic enrichment, and USP compliance [5]. Selecting the correct labeled compound ensures compliance, data integrity, and successful protocol execution.

Food Authenticity Testing and Detection of Adulteration

Vitamin C-6-13C serves as a critical reference standard in analytical methods designed to authenticate the source of vitamin C in commercial products [6]. By comparing the position-specific 13C/12C ratios (δ13C values) of a sample against known natural and synthetic profiles, laboratories can detect the undeclared addition of cheaper, industrially produced ascorbic acid to products labeled as 'natural' or 'from fruit' [6]. This application is a powerful tool for quality control, regulatory enforcement, and protecting brand integrity in the food and dietary supplement industries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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